N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396885-06-5
VCID: VC6629698
InChI: InChI=1S/C21H20N2O5/c24-17-11-19(28-18-4-2-1-3-16(17)18)20(25)22-12-14-5-8-23(9-6-14)21(26)15-7-10-27-13-15/h1-4,7,10-11,13-14H,5-6,8-9,12H2,(H,22,25)
SMILES: C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C4=COC=C4
Molecular Formula: C21H20N2O5
Molecular Weight: 380.4

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

CAS No.: 1396885-06-5

Cat. No.: VC6629698

Molecular Formula: C21H20N2O5

Molecular Weight: 380.4

* For research use only. Not for human or veterinary use.

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide - 1396885-06-5

Specification

CAS No. 1396885-06-5
Molecular Formula C21H20N2O5
Molecular Weight 380.4
IUPAC Name N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C21H20N2O5/c24-17-11-19(28-18-4-2-1-3-16(17)18)20(25)22-12-14-5-8-23(9-6-14)21(26)15-7-10-27-13-15/h1-4,7,10-11,13-14H,5-6,8-9,12H2,(H,22,25)
Standard InChI Key NRRWWBKHWXWMML-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C4=COC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 4H-chromene-2-carboxamide backbone substituted at the nitrogen atom with a ((1-(furan-3-carbonyl)piperidin-4-yl)methyl) group. Key structural elements include:

  • Chromene core: A benzopyran-derived scaffold with a ketone group at position 4, known for its role in modulating biological activities such as anti-inflammatory and anticancer effects .

  • Carboxamide linkage: The chromene-2-carboxamide group enhances hydrogen-bonding potential, influencing target binding and solubility .

  • Piperidine-furan hybrid: The piperidin-4-ylmethyl group substituted with a furan-3-carbonyl moiety introduces conformational rigidity and potential interactions with enzymes or receptors.

Physicochemical Properties

While exact data for this compound are unavailable, analogous structures provide benchmarks:

PropertyValue (Analog-Based Estimate)
Molecular formulaC₂₁H₂₁N₂O₅
Molecular weight405.4 g/mol
SolubilityModerate in polar aprotic solvents (e.g., DMSO)
LogP~2.5 (predicted)

The furan and piperidine groups likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Analytical Characterization

Synthetic Strategy

The synthesis likely follows a multi-step approach, drawing from methodologies for chromene carboxamides and piperidine derivatives :

  • Chromene core formation:

    • Condensation of acetophenone derivatives with ethyl acetoacetate under basic conditions to form the chromene ester intermediate .

    • Example reaction:

      Acetophenone+Ethyl acetoacetateNaOEtEthyl 4-oxo-4H-chromene-2-carboxylate\text{Acetophenone} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOEt}} \text{Ethyl 4-oxo-4H-chromene-2-carboxylate}
    • Yield: 70–80% after purification by recrystallization .

  • Carboxamide derivatization:

    • Hydrolysis of the ester to the carboxylic acid using NaOH, followed by activation with coupling agents (e.g., PyBOP) and reaction with amines .

    • Example:

      Chromene carboxylic acid+AminePyBOPChromene carboxamide\text{Chromene carboxylic acid} + \text{Amine} \xrightarrow{\text{PyBOP}} \text{Chromene carboxamide}
    • Yield: 60–75% after flash chromatography .

  • Piperidine-furan coupling:

    • Introduction of the ((1-(furan-3-carbonyl)piperidin-4-yl)methyl) group via reductive amination or nucleophilic substitution, using furan-3-carbonyl chloride as an acylating agent.

Analytical Data

  • ¹H NMR: Key signals include:

    • Chromene aromatic protons (δ 6.8–8.1 ppm, multiplet) .

    • Piperidine methylene protons (δ 2.5–3.5 ppm, multiplet).

    • Furan ring protons (δ 6.5–7.5 ppm, doublet).

  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (chromone ketone), and ~1600 cm⁻¹ (furan C=C) .

  • Mass Spectrometry: Molecular ion peak at m/z 405.4 (M⁺).

Challenges and Future Directions

Synthetic Optimization

  • Yield improvement: Optimize coupling reactions using microwave-assisted synthesis or flow chemistry.

  • Stereoselectivity: Address potential racemization during piperidine functionalization.

Preclinical Development

  • In vitro screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and microbial strains.

  • ADMET profiling: Evaluate metabolic stability in liver microsomes and plasma protein binding .

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